![molecular formula C12H5Br5 B1346039 2,2',4,5',6-Pentabromobiphenyl CAS No. 59080-39-6](/img/structure/B1346039.png)
2,2',4,5',6-Pentabromobiphenyl
Overview
Description
2,2’,4,5’,6-Pentabromobiphenyl is a polybrominated biphenyl, which is a group of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are incorporated into various consumer products such as electronics, textiles, and plastic foams to enhance their fire resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,5’,6-Pentabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired degree of bromination .
Industrial Production Methods: Industrial production of 2,2’,4,5’,6-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the continuous bromination of biphenyl in large reactors, followed by purification steps to isolate the desired product. The final product is often obtained as a colorless to white powder .
Chemical Reactions Analysis
Types of Reactions: 2,2’,4,5’,6-Pentabromobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Halogen exchange can be achieved using reagents like sodium iodide in acetone.
Major Products:
Oxidation: Brominated biphenyl oxides.
Reduction: Less brominated biphenyls.
Substitution: Biphenyl derivatives with different halogens or functional groups.
Scientific Research Applications
Flame Retardant in Materials
2,2',4,5',6-Pentabromobiphenyl is primarily used as a flame retardant in various polymers and textiles. Its effectiveness stems from its ability to inhibit combustion through the release of bromine radicals during thermal decomposition, which disrupts the combustion process .
Applications include:
- Textiles: Used in upholstery and clothing to reduce flammability.
- Plastics: Incorporated into electronic housings and construction materials.
Environmental Impact Studies
Research on the environmental persistence and bioaccumulation of polybrominated biphenyls indicates that compounds like this compound can accumulate in fatty tissues and may disrupt endocrine functions . Studies have shown potential links to adverse health effects in wildlife and humans, prompting regulatory scrutiny.
Key Findings:
- Bioaccumulation: Detected in various ecosystems, indicating long-term environmental persistence.
- Toxicity Assessments: Evaluated for endocrine-disrupting properties, raising concerns over human exposure through food chains .
Case Studies on Mixture Toxicity
A significant body of research focuses on the combined effects of chemical mixtures containing polybrominated biphenyls. The Joint Research Centre of the European Commission has conducted case studies assessing human and environmental risks associated with chemical mixtures that include flame retardants like this compound .
Case Study Highlights:
- Assessment of exposure pathways in humans through dietary intake.
- Evaluations of cumulative risk from exposure to multiple chemicals found in consumer products.
Data Tables
Application Area | Specific Uses | Key Findings |
---|---|---|
Textiles | Upholstery, clothing | Reduces flammability; potential for leaching into the environment |
Plastics | Electronics, construction materials | Effective flame retardancy; concerns over toxicity |
Environmental Studies | Ecosystem monitoring | Detected in wildlife; linked to endocrine disruption |
Regulatory Considerations
Due to concerns regarding toxicity and environmental impact, many countries have implemented restrictions on the use of polybrominated biphenyls. The regulatory landscape is evolving as more data becomes available about their effects on human health and ecosystems.
Mechanism of Action
The primary mechanism of action of 2,2’,4,5’,6-Pentabromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify foreign substances. This interaction can result in various biochemical and toxic effects, including disruption of endocrine function and interference with metabolic processes .
Comparison with Similar Compounds
2,2’,4,4’,5-Pentabromodiphenyl ether: Another polybrominated compound used as a flame retardant.
2,2’,4,4’,6-Pentabromodiphenyl ether: Similar in structure and function, also used as a flame retardant.
Uniqueness: 2,2’,4,5’,6-Pentabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical properties and interactions with biological systems. Its high degree of bromination makes it particularly effective as a flame retardant, but also contributes to its persistence and potential toxicity in the environment .
Biological Activity
2,2',4,5',6-Pentabromobiphenyl (PBB) is a member of the polybrominated biphenyl (PBB) family, which are synthetic organic compounds primarily used as flame retardants. Due to their extensive use and persistence in the environment, PBBs have raised significant concerns regarding their biological activity and potential health effects. This article focuses on the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C12H4Br5
- Molecular Weight : 485.7 g/mol
- Melting Point : -107.3 °C
- Boiling Point : 99.2 °C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including endocrine disruption, neurotoxicity, and immunotoxicity. These effects are primarily attributed to its structural similarities with polychlorinated biphenyls (PCBs), which are known for their toxicological profiles.
Toxicological Studies
- Endocrine Disruption : PBBs have been shown to interfere with hormone signaling pathways. A study indicated that exposure to PBBs could disrupt thyroid hormone levels in animal models, leading to developmental and reproductive impairments .
- Neurotoxicity : Research has demonstrated that exposure to PBBs may result in neurotoxic effects. For instance, a study on rats exposed to PBB reported alterations in behavior and cognitive function .
- Immunotoxicity : PBB exposure has been linked to immunosuppressive effects in animal studies. It was found that these compounds could impair immune responses, making organisms more susceptible to infections .
Case Study 1: Firemaster Incident
The most notable incident involving this compound occurred in Michigan in 1973 when it was accidentally mixed with cattle feed. This led to significant toxicosis in livestock and raised concerns about human health impacts following consumption of contaminated meat products. Studies on affected animals revealed hyperkeratosis as a significant outcome linked to specific PBB congeners, including this compound .
Case Study 2: Wildlife Exposure
A study conducted on wildlife populations exposed to contaminated environments showed elevated levels of PBBs correlating with reproductive and developmental issues in species such as fish and birds. The findings suggested a potential for bioaccumulation and biomagnification within food webs .
Research Findings Summary
Properties
IUPAC Name |
1,3,5-tribromo-2-(2,5-dibromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKQKAZYUPPRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074771 | |
Record name | PBB 103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-39-6 | |
Record name | 2,2',4,5',6-Pentabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBB 103 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,5',6-PENTABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZI5O8820 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research focuses on an in vitro model for studying polybrominated biphenyls (PBBs) binding in contaminated blood. Can you elaborate on the significance of studying PBB binding and its relevance to understanding the compound's behavior in biological systems?
A1: Understanding how 2,2',4,5',6-Pentabromobiphenyl, as a PBB congener, binds within blood is crucial for several reasons. []
- Distribution and Accumulation: Binding affinity to blood components like albumin can influence how PBBs are distributed throughout the body. High binding might lead to accumulation in blood, potentially reducing availability to target tissues or conversely, acting as a reservoir for slow release. []
- Toxicity Mechanisms: Binding interactions can impact PBBs' ability to interact with cellular and molecular targets, ultimately influencing their toxic effects. []
- Model Development: In vitro models that mimic PBB binding in blood provide a controlled environment to study these interactions, allowing researchers to dissect the factors influencing binding and its implications without the complexities of a whole organism. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.